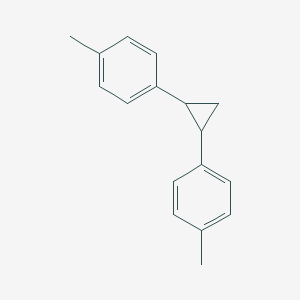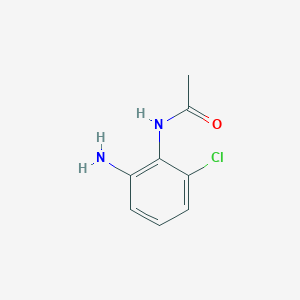
N-(2-Amino-6-chlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Amino-6-chlorophenyl)acetamide: is an organic compound with the molecular formula C8H9ClN2O It is a derivative of acetamide, where the acetamide group is substituted with a 2-amino-6-chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Amino-6-chlorophenyl)acetamide typically involves the reaction of 2-amino-6-chloroaniline with acetic anhydride or acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2-Amino-6-chloroaniline} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions:
Oxidation: N-(2-Amino-6-chlorophenyl)acetamide can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed.
Major Products:
Oxidation: Formation of nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylacetamides.
科学的研究の応用
Chemistry: N-(2-Amino-6-chlorophenyl)acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Medicine: this compound and its derivatives are investigated for their pharmacological properties, including antimicrobial and anticancer activities .
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N-(2-Amino-6-chlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative being studied .
類似化合物との比較
- N-(2-Chlorophenyl)acetamide
- N-(4-Chlorophenyl)acetamide
- N-(2-Amino-4-chlorophenyl)acetamide
Comparison: N-(2-Amino-6-chlorophenyl)acetamide is unique due to the presence of both an amino group and a chlorine atom on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit different reactivity and potency in biological assays .
特性
CAS番号 |
113000-98-9 |
|---|---|
分子式 |
C8H9ClN2O |
分子量 |
184.62 g/mol |
IUPAC名 |
N-(2-amino-6-chlorophenyl)acetamide |
InChI |
InChI=1S/C8H9ClN2O/c1-5(12)11-8-6(9)3-2-4-7(8)10/h2-4H,10H2,1H3,(H,11,12) |
InChIキー |
BKPPSSGPBRHLNN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=CC=C1Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


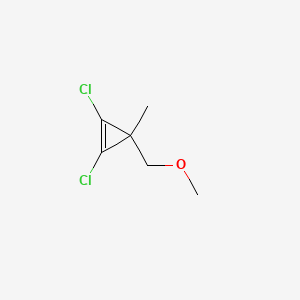



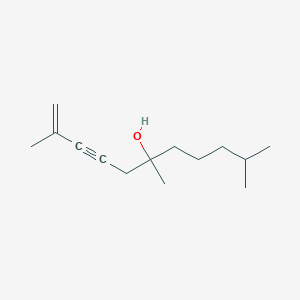

![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-7,9-dicarboxylic acid](/img/structure/B14301327.png)
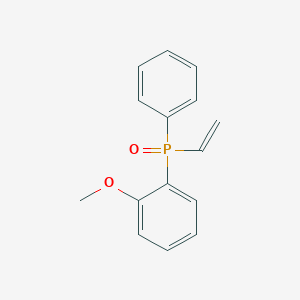
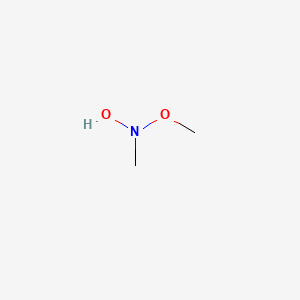
![Furan, 2-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B14301339.png)
![5-Hydroxynaphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B14301340.png)
![1-[(Triphenyl-lambda~5~-phosphanylidene)amino]propan-2-one](/img/structure/B14301361.png)
